2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole
Description
2-(N-t-Butoxycarbonylamino)methyl-5-hydroxymethylthiazole is a thiazole derivative featuring two key substituents:
- N-t-Butoxycarbonyl (Boc) amino group: A common protecting group for amines in organic synthesis, enhancing stability during reactions .
This compound is structurally significant in medicinal chemistry, particularly in the synthesis of peptide mimetics and DNA minor groove binders, where thiazole rings serve as rigid scaffolds . Its Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-5-8-11-4-7(6-13)16-8/h4,13H,5-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEMBOMSMMUQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc) protected amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of thiazole, such as thiazole aldehydes, thiazole carboxylic acids, and thiazole alcohols .
Scientific Research Applications
2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Boc-Protected Thiazole Derivatives
Compounds with Boc-protected amines on thiazole rings are widely used in drug discovery. Key examples include:
Table 1: Comparison of Boc-Protected Thiazole Derivatives
Key Findings :
- Synthesis Efficiency : Boc protection strategies achieve high yields (>80%) under mild conditions (e.g., DCC/HOBt catalysis) .
- Stability : Boc groups remain intact during nucleophilic reactions but are cleaved under strong acids, enabling sequential functionalization .
- Biological Relevance : Thiazole-Boc hybrids are prevalent in antimicrobial and anticancer agents due to their ability to mimic peptide backbones .
Thiazoles with Hydroxymethyl or Aryl Substituents
Hydroxymethyl and aryl groups modulate solubility and target binding. Notable examples include:
Table 2: Thiazole Derivatives with Varied Substituents
Key Findings :
- Hydroxymethyl vs. Aryl Groups : Hydroxymethyl enhances water solubility and enables hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase in 9c ). Aryl groups (e.g., bromophenyl in 9c) improve lipophilicity and target affinity but reduce solubility .
- Synthetic Flexibility : Click chemistry (e.g., triazole formation in 9c) offers regioselectivity and high yields (>70%) , while Boc deprotection requires precise acid control .
Thiazolidinones and Imidazoles (Brief Comparison)
Though structurally distinct, thiazolidinones (e.g., NAT-1/NAT-2 ) and imidazoles (Table 7 in ) share functional similarities:
- Thiazolidinones: Exhibit anti-inflammatory activity via COX-2 inhibition but lack Boc protection .
- Imidazoles : Boc-piperazinyl derivatives (e.g., 5{11} ) show higher metabolic stability than thiazoles but require harsher synthesis conditions.
Biological Activity
The compound 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole is a derivative of the 2-aminothiazole scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of 2-Aminothiazole Derivatives
2-Aminothiazole derivatives are recognized for their broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic , and anti-inflammatory activities. The structural diversity offered by modifications at various positions on the thiazole ring enhances their biological efficacy .
Anticancer Activity
Recent studies have demonstrated that 2-aminothiazole derivatives can exhibit potent anticancer activity against various human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and pathways associated with tumor growth and metastasis.
Case Studies
- In Vitro Studies : Various 2-aminothiazole derivatives have been tested against multiple cancer cell lines. For instance, compounds derived from the thiazole scaffold displayed significant inhibitory effects on cell proliferation in breast, colon, and leukemia cancers. One study reported an IC50 value of 0.78 µM for a specific derivative against K562 leukemia cells, indicating strong cytotoxic potential .
- Mechanistic Insights : The anticancer effects are often attributed to apoptosis induction and cell cycle arrest. For example, certain compounds lead to G0/G1 phase arrest in cancer cells, promoting apoptosis through caspase activation and modulation of Bcl-2 family proteins .
- Structure-Activity Relationship (SAR) : Modifications such as the introduction of halogen substituents on the aromatic ring have been shown to enhance anticancer activity significantly. For example, compounds with chloro or bromo substitutions exhibited improved inhibitory effects compared to their non-substituted counterparts .
Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Compound 8a | Anticancer | Colon, Melanoma | 2.01 | DNA intercalation, apoptosis induction |
| Compound TH-39 | Anticancer | K562 (Leukemia) | 0.78 | Cell cycle arrest, caspase activation |
| Compound 9 | DHFR Inhibitor | NCI-H522 (Lung), HT29 (Colon) | 0.06 | Enzyme inhibition |
Potential Therapeutic Applications
The promising anticancer properties of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole suggest several therapeutic applications:
- Targeted Cancer Therapy : Given its selective action against various cancer types, this compound could be developed as a targeted therapy for specific malignancies.
- Combination Therapy : Its ability to modulate apoptotic pathways makes it a candidate for combination therapies with existing chemotherapeutics to enhance overall efficacy and reduce resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
